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Compound of Interest

Compound Name: Ac-IHIHIQI-NH2

Cat. No.: B12400969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The heptapeptide Ac-IHIHIQI-NH2 is a synthetic peptide that has garnered significant interest

in the field of enzyme mimicry. This peptide, rich in histidine residues, self-assembles into

fibrillar nanostructures with notable catalytic activity, particularly as a mimic of laccase and

esterase enzymes.[1][2] Its ability to form organized supramolecular structures that create

catalytically active sites makes it a valuable tool for studying the fundamental principles of

enzyme function, developing novel biocatalysts, and screening for potential therapeutic agents.

These application notes provide a comprehensive overview of the use of Ac-IHIHIQI-NH2 in

enzyme mimicry studies. Detailed protocols for the synthesis, characterization, and kinetic

analysis of this peptide are presented to facilitate its application in research and drug

development.

Data Presentation
The catalytic efficiency of Ac-IHIHIQI-NH2 as an enzyme mimic has been quantified,

particularly for its esterase-like activity. The following table summarizes the key kinetic

parameters for the hydrolysis of p-nitrophenyl acetate (pNPA) by Ac-IHIHIQI-NH2 fibrils in the

presence of a metal cofactor.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12400969?utm_src=pdf-interest
https://www.benchchem.com/product/b12400969?utm_src=pdf-body
https://www.semanticscholar.org/paper/Catalytic-supramolecular-self-assembled-peptide-for-Gulseren-Khalily/0d2cdce21d5630d8359ec63532babbe13ba76f5f
https://pubmed.ncbi.nlm.nih.gov/36636357/
https://www.benchchem.com/product/b12400969?utm_src=pdf-body
https://www.benchchem.com/product/b12400969?utm_src=pdf-body
https://www.benchchem.com/product/b12400969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Substrate
Metal
Cofactor

pH
kcat/KM
(M⁻¹s⁻¹)

Reference

Ac-IHIHIQI-

NH2
pNPA Zn²⁺ 8 62 [3]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Ac-IHIHIQI-
NH2
This protocol outlines the manual solid-phase synthesis of Ac-IHIHIQI-NH2 using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

Materials:

Rink Amide MBHA resin

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-His(Trt)-OH, Fmoc-Gln(Trt)-OH)

N,N'-Diisopropylcarbodiimide (DIC)

OxymaPure®

Piperidine

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Dithiothreitol (DTT)

Acetic anhydride
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HPLC grade water and acetonitrile

Lyophilizer

Procedure:

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with

20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of Oxyma, in

DMF.

Add 3 equivalents of DIC to the amino acid solution to pre-activate for 5 minutes.

Add the activated amino acid solution to the resin and shake for 2 hours.

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat

the coupling step.

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the

sequence (Ile, Gln, Ile, His, Ile, His, Ile).

N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a

solution of 10% acetic anhydride and 1% DIPEA in DMF to the resin and shake for 30

minutes to acetylate the N-terminus. Wash the resin with DMF and DCM.

Cleavage and Deprotection:

Dry the resin under vacuum.

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the cleaved peptide.

Peptide Precipitation and Purification:

Precipitate the peptide by adding cold diethyl ether to the filtrate.

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

Dry the peptide pellet under vacuum.

Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and purify by

reverse-phase HPLC.

Lyophilization: Lyophilize the pure fractions to obtain the final Ac-IHIHIQI-NH2 peptide as a

white powder. Confirm the identity and purity of the peptide by mass spectrometry and

analytical HPLC.

Self-Assembly and Fibril Formation
This protocol describes the induction of self-assembly of Ac-IHIHIQI-NH2 into amyloid-like

fibrils.

Materials:

Lyophilized Ac-IHIHIQI-NH2 peptide

Sterile, deionized water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

Vortex mixer

Incubator

Procedure:

Peptide Stock Solution: Prepare a stock solution of Ac-IHIHIQI-NH2 by dissolving the

lyophilized powder in sterile, deionized water to a concentration of 1 mM.

Initiation of Self-Assembly: Dilute the peptide stock solution into the desired buffer (e.g.,

PBS, pH 7.4) to the final working concentration (e.g., 100 µM).
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Incubation: Incubate the peptide solution at 37°C under quiescent conditions for a specified

period (e.g., 24-72 hours) to allow for fibril formation. The optimal incubation time may need

to be determined empirically.

Characterization of Fibril Formation: Thioflavin T (ThT)
Assay
The Thioflavin T (ThT) assay is a standard method to monitor the formation of amyloid fibrils in

real-time.

Materials:

Assembled Ac-IHIHIQI-NH2 fibril solution

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

Assay buffer (e.g., PBS, pH 7.4)

Black, clear-bottom 96-well plate

Fluorescence plate reader

Procedure:

Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final

concentration of 20 µM.

Sample Preparation: In the 96-well plate, mix the assembled Ac-IHIHIQI-NH2 fibril solution

with the ThT working solution. A typical final peptide concentration in the well is 10-50 µM.

Include a control well with buffer and ThT only.

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an

excitation wavelength of approximately 440-450 nm and an emission wavelength of

approximately 480-490 nm.

Kinetic Monitoring (Optional): To monitor the kinetics of fibril formation, mix the freshly diluted

peptide solution with the ThT working solution at the beginning of the incubation period (t=0)
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and measure the fluorescence at regular intervals.

Visualization of Fibrils: Transmission Electron
Microscopy (TEM)
TEM is used to directly visualize the morphology of the self-assembled Ac-IHIHIQI-NH2 fibrils.

Materials:

Assembled Ac-IHIHIQI-NH2 fibril solution

Carbon-coated copper TEM grids

Uranyl acetate solution (2% w/v in water) or other negative stain

Filter paper

Transmission Electron Microscope

Procedure:

Grid Preparation: Place a drop of the fibril solution onto a freshly glow-discharged TEM grid

for 1-2 minutes.

Wicking: Carefully blot away the excess solution from the edge of the grid using filter paper.

Staining: Apply a drop of 2% uranyl acetate solution to the grid for 30-60 seconds for

negative staining.

Final Wicking: Blot away the excess stain.

Drying: Allow the grid to air dry completely.

Imaging: Image the grid using a transmission electron microscope at an appropriate

magnification.

Kinetic Analysis of Esterase Activity
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This protocol describes a colorimetric assay to determine the esterase-like activity of Ac-
IHIHIQI-NH2 fibrils using p-nitrophenyl acetate (pNPA) as a substrate.

Materials:

Assembled Ac-IHIHIQI-NH2 fibril solution

p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile or DMSO)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

ZnCl₂ solution (e.g., 10 mM)

UV-Vis spectrophotometer or plate reader

Procedure:

Reaction Mixture Preparation: In a cuvette or a clear 96-well plate, prepare the reaction

mixture containing the assay buffer, the desired final concentration of Ac-IHIHIQI-NH2 fibrils

(e.g., 50 µM), and the metal cofactor (e.g., 50 µM ZnCl₂).

Initiate Reaction: Start the reaction by adding a small volume of the pNPA stock solution to

achieve the desired final substrate concentration (e.g., 1 mM).

Monitor Product Formation: Immediately monitor the increase in absorbance at 405 nm,

which corresponds to the formation of the product, p-nitrophenolate.

Data Analysis:

Calculate the initial reaction rate (v₀) from the linear portion of the absorbance versus time

plot, using the molar extinction coefficient of p-nitrophenolate (ε₄₀₅ = 18,000 M⁻¹cm⁻¹ at

pH 8.0).

To determine the Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay

with varying substrate concentrations.

Plot the initial rates against the substrate concentrations and fit the data to the Michaelis-

Menten equation. The catalytic efficiency (kcat/KM) can then be calculated.
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Caption: Experimental workflow for Ac-IHIHIQI-NH2 enzyme mimicry studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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